O2-Demethylcolchicine acetate (ester)

Description

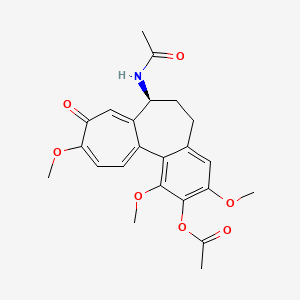

Structure

3D Structure

Properties

CAS No. |

2826-82-6 |

|---|---|

Molecular Formula |

C23H25NO7 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

[(7S)-7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] acetate |

InChI |

InChI=1S/C23H25NO7/c1-12(25)24-17-8-6-14-10-20(29-4)22(31-13(2)26)23(30-5)21(14)15-7-9-19(28-3)18(27)11-16(15)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,25)/t17-/m0/s1 |

InChI Key |

VKUIZVBIVUQWIW-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC(=O)C)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC(=O)C)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations for O2 Demethylcolchicine Acetate Ester

Precursor Synthesis and Regioselective Demethylation Methodologies

The critical step in the synthesis of O2-Demethylcolchicine acetate (B1210297) is the regioselective demethylation of colchicine (B1669291) at the C-2 position to yield 2-demethylcolchicine (B602061). This transformation can be achieved through both traditional chemical routes and more recent biocatalytic approaches.

Chemical Routes to 2-Demethylcolchicine Synthesis

Chemical demethylation of colchicine to its 2-demethyl analog can be a challenging process due to the presence of multiple methoxy (B1213986) groups. However, improved methods have been developed to achieve this transformation. One such method involves the use of concentrated sulfuric acid. researchgate.net While specific yields for this particular demethylation are not always extensively reported in readily available literature, this method is cited as an effective way to prepare 2-demethylcolchicine. researchgate.net Another approach involves the use of Lewis acids, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), which are known for their efficacy in cleaving aryl methyl ethers. mdpi.com These reactions are typically performed at or below room temperature in solvents like methylene (B1212753) chloride. mdpi.com

A key challenge in the chemical demethylation of colchicine is controlling the regioselectivity. The conditions must be carefully optimized to favor the removal of the methyl group at the C-2 position over the other methoxy groups present on the A-ring and the tropolone (B20159) ring.

Biocatalytic Approaches to Demethylation (e.g., Microbial Transformation)

Biocatalysis offers a promising alternative to chemical methods, often providing higher regioselectivity under milder reaction conditions. Microbial transformation has been successfully employed for the demethylation of colchicine. Specifically, the microorganism Streptomyces griseus ATCC 13273 has been shown to catalyze the direct demethylation of colchicine to produce 2-O-demethylcolchicine.

In a notable study, the use of Streptomyces griseus for this transformation was optimized. It was discovered that the inclusion of dimethylformamide (DMF) as a co-solvent significantly enhanced the yield of the desired product. Under these optimized conditions, the yield of 2-O-demethylcolchicine (M1) reached up to 51%. nih.gov This biocatalytic method not only provides a good yield but also demonstrates excellent regioselectivity, a significant advantage over some chemical methods. The structures of the resulting metabolites were rigorously confirmed using various spectroscopic techniques, including ESI-MS, ¹H-NMR, and ¹³C-NMR. nih.gov

Esterification Reactions for Acetate Moiety Introduction

Once 2-demethylcolchicine is obtained, the next synthetic step is the introduction of the acetate group via esterification of the free hydroxyl group at the C-2 position.

Direct Acetylation of 2-Demethylated Colchicinoids

The direct acetylation of the phenolic hydroxyl group of 2-demethylcolchicine can be accomplished using standard acylation methods. A common and effective method involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). google.comnih.gov Pyridine acts as a catalyst and also serves as a solvent and an acid scavenger. epo.orgresearchgate.net

The general procedure for such an acetylation involves dissolving the 2-demethylated colchicinoid in pyridine, followed by the addition of acetic anhydride. nih.gov The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov While this method is widely applicable for the acetylation of alcohols and phenols, specific yield data for the acetylation of 2-demethylcolchicine to its acetate ester is not always detailed in primary research literature. However, this method is a standard and reliable approach for this type of transformation.

For related compounds, such as 2,3-didemethylcolchicine, acylation has been successfully achieved using anhydrides in pyridine solution or in methylene chloride with potassium carbonate and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com DMAP is a highly efficient nucleophilic catalyst for acylation reactions. nih.gov

Optimization of Esterification Conditions and Yields

The efficiency of the acetylation reaction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. The use of a more potent nucleophilic catalyst, such as 4-(dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate and improve yields, especially for sterically hindered or less reactive hydroxyl groups. mdpi.com

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the desired O2-Demethylcolchicine acetate. This can involve varying the molar ratio of the acylating agent and the catalyst, as well as adjusting the temperature. For instance, in some acylation reactions, cooling the reaction mixture initially to 0°C before allowing it to warm to room temperature can help to control the reaction rate and minimize side products. mdpi.com

The table below summarizes general conditions for the acetylation of hydroxyl groups on colchicinoid-like structures, which can be adapted and optimized for the synthesis of O2-Demethylcolchicine acetate.

| Reagent/Catalyst | Solvent | Temperature | Typical Yield Range | Reference |

| Acetic Anhydride/Pyridine | Pyridine | Room Temperature | Moderate to High | nih.gov |

| Acetic Anhydride/DMAP | Methylene Chloride | Room Temperature | High | mdpi.com |

This table represents generalized conditions and yields may vary based on the specific substrate and precise reaction parameters.

Advanced Synthetic Approaches for Novel O2-Demethylcolchicine Acetate (Ester) Analogs

The synthesis of novel analogs of O2-Demethylcolchicine acetate is a key strategy for developing compounds with improved biological activity. This often involves the introduction of different ester groups at the C-2 position. A general route for synthesizing such analogs involves the reaction of 2-demethylcolchicine with various acyl chlorides or chloroformates in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM). mdpi.com

For example, a series of ester and carbonate derivatives of demethylated colchicine and thiocolchicine (B1684108) have been synthesized. mdpi.com While this study focused on C-1 and C-10 demethylated analogs, the synthetic methodology is directly applicable to the C-2 position. In these syntheses, the demethylated precursor was treated with an excess of the respective acyl chloride or chloroformate. The reactions were typically initiated at 0°C and then stirred at room temperature for 24 hours, with yields for the ester products ranging from 38% to 58%. mdpi.com

The following table provides examples of different ester and carbonate analogs that have been synthesized from demethylated colchicinoids, illustrating the variety of functional groups that can be introduced.

| Demethylated Precursor | Acylating Agent | Base | Solvent | Product | Yield | Reference |

| 10-demethylcolchicine | Acetyl chloride | Et3N | DCM | 10-O-acetyl-10-demethylcolchicine | 45% | mdpi.com |

| 10-demethylcolchicine | Benzoyl chloride | Et3N | DCM | 10-O-benzoyl-10-demethylcolchicine | 52% | mdpi.com |

| 1-demethylthiocolchicine | Acetyl chloride | Et3N | DCM | 1-O-acetyl-1-demethylthiocolchicine | 48% | mdpi.com |

| 1-demethylthiocolchicine | Phenylacetyl chloride | Et3N | DCM | 1-O-phenylacetyl-1-demethylthiocolchicine | 58% | mdpi.com |

This data is for analogs demethylated at other positions but demonstrates the feasibility and expected yield range for the synthesis of novel O2-demethylcolchicine ester analogs.

These advanced synthetic strategies allow for the creation of a diverse library of O2-demethylcolchicine acetate analogs, which can then be screened for their biological properties, contributing to the development of new therapeutic agents.

Preclinical Investigations of O2 Demethylcolchicine Acetate Ester in Cellular and Biochemical Systems

Mechanisms of Microtubule Interaction and Dynamics Modulation

The primary mechanism of action for O2-Demethylcolchicine acetate (B1210297), like other colchicinoids, revolves around its interference with tubulin, the fundamental protein subunit of microtubules.

Direct Tubulin Binding Assays

O2-Demethylcolchicine acetate is understood to interact directly with tubulin dimers. The binding occurs at a specific location known as the colchicine-binding site, which is situated on the β-tubulin subunit. This interaction is non-covalent. The binding of a ligand to this site induces a conformational change in the tubulin protein, rendering it incapable of proper assembly into microtubules. The affinity of compounds for this site is often evaluated through competition assays, where the compound's ability to displace a known fluorescent ligand that binds to the colchicine (B1669291) site is measured. This confirms direct binding and allows for the determination of the binding affinity.

Inhibition of Tubulin Polymerization and Depolymerization Kinetics

By binding to tubulin, O2-Demethylcolchicine acetate functions as a potent inhibitor of microtubule polymerization. The conformational change induced upon binding prevents the tubulin dimer from incorporating into the growing plus-ends of microtubules. This effectively "poisons" the microtubule polymer, halting its extension. At stoichiometric or higher concentrations relative to cellular tubulin, these agents can also promote the depolymerization of existing microtubules, leading to a net loss of the microtubule network. This destabilizing effect is a hallmark of compounds that interact with the colchicine binding site.

Disruption of Microtubule Network Architecture in Cellular Models

The inhibition of tubulin polymerization kinetics has profound effects on the microtubule cytoskeleton within cells. In interphase cells, treatment with colchicine-site inhibitors leads to a significant and visible disorganization of the microtubule network. Immunofluorescence assays in various cell lines, such as human lung carcinoma (A549) cells, have shown that related compounds cause a complete breakdown of the normal filamentous network, resulting in a diffuse cytoplasmic signal for tubulin. During cell division, this disruption is particularly critical, as it prevents the formation of a functional mitotic spindle, the microtubule-based apparatus required for chromosome segregation. This leads to cells with hypercondensed chromatin and an aberrant distribution of chromosomes.

Cellular Effects and Antiproliferative Efficacy in Cancer Research

The disruption of microtubule dynamics by O2-Demethylcolchicine acetate directly translates into potent cellular effects, primarily the inhibition of cell proliferation and the induction of cell cycle arrest, which have been extensively studied in various cancer models.

Cell Line Susceptibility Profiling (e.g., A549, MCF-7, LoVo, HCT116, P-388, KB, SiHa, CEM)

The antiproliferative activity of colchicine and its derivatives is well-documented across a wide range of human cancer cell lines. While specific IC50 values for O2-Demethylcolchicine acetate are not widely reported in the surveyed literature, studies on structurally similar triple- and double-modified colchicine derivatives demonstrate potent cytotoxicity at nanomolar concentrations. nih.govnih.gov These compounds consistently show high efficacy against cell lines such as human lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (LoVo). nih.govnih.gov For instance, certain modified colchicinoids have exhibited IC50 values significantly lower than those of conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin. nih.gov

The table below presents representative data for colchicine and its derivatives against several cancer cell lines to illustrate the typical potency of this compound class.

| Cell Line | Compound | IC50 (nM) |

| A549 (Lung Carcinoma) | Colchicine Derivative | 1.6 ± 0.1 |

| MCF-7 (Breast Adenocarcinoma) | Colchicine Derivative | 1.1 ± 0.1 |

| LoVo (Colon Adenocarcinoma) | Colchicine Derivative | 0.8 ± 0.1 |

| HCT116 (Colon Carcinoma) | Colchicine Analogue | Reported G2/M arrest |

| SiHa (Cervical Cancer) | Colchicine | Effective at 2.5–60 nM |

| P-388 (Murine Leukemia) | Not Available | Not Available |

| KB (Nasopharyngeal Carcinoma) | Not Available | Not Available |

| CEM (T-cell Leukemia) | Not Available | Not Available |

Note: The IC50 values are for various synthetic colchicine derivatives as reported in the literature and serve as an illustration of the potency of colchicine-site inhibitors. nih.gov Data for HCT116 and SiHa reflect effective concentrations leading to cell cycle arrest. rsc.orgnih.gov

Cell Cycle Arrest Induction and Analysis (e.g., G2/M Phase Blockade)

A primary cellular outcome of microtubule disruption by agents like O2-Demethylcolchicine acetate is a robust arrest of the cell cycle at the G2/M transition. The mitotic spindle is a key component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment before proceeding to anaphase. By preventing the formation of a stable mitotic spindle, colchicinoids activate the SAC. This activation prevents the cell from progressing through mitosis, leading to an accumulation of cells in the G2/M phase. This effect has been consistently demonstrated in numerous cancer cell lines, including MCF-7 and HCT116, where treatment with colchicine or its analogues leads to a significant increase in the population of cells in the G2/M phase, ultimately triggering apoptosis or mitotic catastrophe. rsc.orgpharmaffiliates.com

Exploratory Studies of Alternative Molecular Targets and Cellular Pathways

Colchicine is a well-established inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response. scienceopen.com Its mechanism of action involves the disruption of microtubule polymerization, which is necessary for the assembly and activation of the NLRP3 inflammasome. By inhibiting microtubule function, colchicine effectively suppresses the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. scienceopen.com Clinical biomarker studies have further substantiated this, showing that colchicine treatment reduces the levels of NLRP3 protein in extracellular vesicles in patients with chronic coronary disease.

The demethylation at the O2-position and subsequent acetylation in O2-Demethylcolchicine acetate (ester) would likely retain this fundamental anti-inflammatory property, given that the core colchicine structure responsible for microtubule binding remains intact. The modifications on the A-ring could, however, influence the potency of this inhibition. The acetate group may affect the compound's ability to traverse cell membranes and reach its intracellular target.

The anti-tubulin activity of colchicine and its derivatives is also central to their effects on cell migration and angiogenesis, both of which are critical processes in cancer metastasis and tumor growth. Microtubules are essential for maintaining cell shape, polarity, and motility. By disrupting microtubule dynamics, colchicinoids can inhibit the migration of various cell types, including cancer cells.

Angiogenesis, the formation of new blood vessels, is a complex process that relies on the migration and proliferation of endothelial cells. The ability of colchicine derivatives to interfere with microtubule function makes them potent inhibitors of angiogenesis. Preclinical studies with various anti-angiogenic agents have demonstrated that targeting endothelial cell migration and proliferation is an effective strategy to inhibit tumor growth. While direct studies on O2-Demethylcolchicine acetate (ester) are lacking, its structural similarity to colchicine strongly suggests that it would exhibit anti-migratory and anti-angiogenic properties. The specific substitutions on the A-ring could potentially fine-tune this activity, possibly leading to an improved therapeutic index compared to the parent compound.

Table 2: Summary of Inferred Preclinical Effects of O2-Demethylcolchicine Acetate (Ester) Based on Related Compounds

| Biological Process | Inferred Effect | Underlying Mechanism (based on Colchicine) | Potential Influence of O2-Demethyl and Acetate Groups |

| Apoptosis | Induction of programmed cell death | Disruption of microtubule dynamics, activation of intrinsic mitochondrial pathway, caspase activation | Modulation of activity due to altered lipophilicity and potential for enzymatic cleavage of the acetate group. |

| Inflammasome Modulation | Inhibition of NLRP3 inflammasome activation | Interference with microtubule-dependent inflammasome assembly | Potential alteration of potency due to changes in cellular uptake and distribution. |

| Cell Migration | Inhibition of cell movement | Disruption of microtubule network essential for cell motility | Modification of inhibitory potency. |

| Angiogenesis | Inhibition of new blood vessel formation | Interference with endothelial cell migration and proliferation | Potential for enhanced or altered anti-angiogenic activity. |

Structure Activity Relationship Sar Elucidation for O2 Demethylcolchicine Acetate Ester Analogs

Influence of Acetate (B1210297) Esterification on Biological Activity and Tubulin Interaction

The esterification of demethylated colchicine (B1669291) analogs, particularly the introduction of an acetate group, significantly modulates their biological activity and interaction with tubulin. The parent compound, colchicine, possesses a trimethoxyphenyl ring (A-ring), a seven-membered B-ring with an acetamido group, and a C-ring tropolone (B20159). calonmedical.com Modifications to the A- and C-rings are crucial for high-affinity tubulin binding. calonmedical.com

The introduction of an ester or carbonate substituent at a demethylated position, such as O2-demethylcolchicine, restores the number of hydrogen bond acceptor sites while reducing the number of hydrogen bond donor sites to a level similar to that of colchicine itself. mdpi.com This modification can influence the compound's solubility and ability to interact with the tubulin binding site. For instance, studies on other acetylated derivatives, like 1'S-1'-acetoxychavicol acetate, have shown that the presence and position of acetyl groups are essential for biological activity. nih.gov In the context of colchicinoids, acylation of amino groups on the B-ring has been shown to increase antitumor potency, suggesting that the addition of acetyl groups can be a favorable modification for enhancing biological effects. nih.gov

Impact of Regioselective Demethylation on Pharmacological Profiles

Regioselective demethylation, the targeted removal of a methyl group from a specific position on the colchicine scaffold, profoundly impacts the resulting analog's pharmacological profile. mdpi.comnih.gov The methoxy (B1213986) groups on the A-ring are particularly important for tubulin binding. sci-hub.se While any modification at the C-1 and C-10 positions can lead to a loss of binding, demethylation at the C-2 or C-3 positions has a more nuanced effect. calonmedical.comsci-hub.se

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of colchicine and its analogs is a critical determinant of their biological activity. nih.gov Colchicine binds to the interface between the α- and β-tubulin subunits, inducing a curved conformation in the tubulin dimer. nih.govacs.org This prevents the dimer from adopting the straight structure necessary for microtubule assembly, thereby inhibiting polymerization. nih.govacs.org

The specific (-)-colchicine stereoisomer with an "S" configuration at C7 is the active form that binds to tubulin. sci-hub.se The relative orientation of the A-ring and C-ring is crucial for fitting into the binding pocket. Any structural modification, including demethylation and subsequent acetylation at the O2 position, can potentially alter the molecule's preferred conformation and, consequently, its binding affinity for tubulin. The binding of colchicinoids is known to cause unusual changes in their electronic spectra, which provides a method for studying the nature of the colchicine-tubulin complex. nih.govcapes.gov.br

Computational Chemistry and In Silico Approaches to SAR

Computational methods are invaluable for elucidating the structure-activity relationships of colchicine analogs, providing insights that guide the synthesis and development of new derivatives.

Molecular Docking Studies of Tubulin Binding Site Interactions

Molecular docking simulations predict how a ligand, such as O2-Demethylcolchicine acetate, fits into its target binding site. The colchicine binding site is located at the interface of the α- and β-tubulin subunits, primarily buried within the β-subunit. acs.orgtandfonline.com Key interactions involve hydrogen bonds and hydrophobic contacts. nih.gov For example, docking studies have shown that the oxygen atom of a methoxy group can form a hydrogen bond with the thiol group of Cys241 in β-tubulin. nih.gov

For an analog like O2-Demethylcolchicine acetate, the acetyl group at the O2 position could potentially engage in different hydrogen bonding or hydrophobic interactions compared to the original methoxy group. Docking studies of various colchicine derivatives have consistently shown that the A-ring and C-ring are essential for anchoring the molecule in the binding pocket. nih.govtandfonline.com The binding of these inhibitors can act as a "protein-protein interaction inhibitor," destabilizing the crucial linkage between the α and β subunits. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com For colchicine and its analogs, QSAR studies have been used to predict antitumor potency and toxicity. nih.govnih.gov

A key finding from QSAR studies is the parabolic dependence of antitumor activity on the partition coefficient (logP), with an optimal logP value of 1.17. nih.gov The models are built using descriptors that quantify various structural and physicochemical properties. A robust 3D-QSAR model for colchicine analogues identified key regions where substituents influence biological activity, achieving high predictive power with a q² of 0.8915 and an r² of 0.9438. researchgate.net For O2-Demethylcolchicine acetate, a QSAR model would analyze the electronic and steric effects of the O-acetyl group compared to the original O-methyl group to predict its activity. These models serve as powerful tools to screen virtual compounds and prioritize them for synthesis. tandfonline.com

Prediction of Physicochemical Properties and Their Biological Implications

The physicochemical properties of a drug molecule, such as solubility, lipophilicity (logP), and pKa, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Computational tools can reliably predict these properties.

Interactive Data Table: Key Molecular Interactions of Colchicinoids with Tubulin

| Interacting Residue (in β-Tubulin) | Type of Interaction | Implication for Binding of O2-Demethylcolchicine Acetate |

| Cys241 | Hydrogen Bond | The acetyl group at the O2 position may alter hydrogen bonding at this site compared to the original methoxy group. nih.gov |

| Thrα179 | Hydrogen Bond | The core colchicine scaffold is responsible for this interaction. nih.gov |

| Ala250 | Hydrogen Bond | Modifications on the C-ring can influence interactions with this residue. nih.gov |

| Asn349 | Hydrogen Bond | The B-ring acetamido group is typically involved in this interaction. nih.gov |

| T5 Loop (β-subunit) | Steric/Hydrophobic | The overall conformation of the molecule must fit within the pocket defined by this loop. acs.org |

| T7 Loop (α-subunit) | Steric/Hydrophobic | The orientation of the A-ring is critical for interaction at the α-β interface. acs.org |

Interactive Data Table: Predicted Effects of Modifications on Physicochemical Properties

| Modification | Predicted Effect on logP | Predicted Effect on H-Bond Donors | Predicted Effect on H-Bond Acceptors | Biological Implication |

| Demethylation at O2 | Decrease | Increase | No Change | Increased polarity, potentially altered solubility and binding. mdpi.com |

| Acetylation of O2-OH | Increase | Decrease | Increase | Restored lipophilicity, may improve membrane permeability and approach optimal logP for activity. mdpi.comnih.gov |

Design Principles for Optimized Colchicinoid Analogs

The development of optimized colchicinoid analogs, including O2-Demethylcolchicine acetate (ester), is guided by a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological target, tubulin. acs.orgnih.gov The core structure of colchicine, consisting of a trimethoxyphenyl A-ring, a seven-membered B-ring, and a tropolone C-ring, provides a versatile scaffold for chemical modification. mdpi.comresearchgate.net The primary goals of these modifications are to enhance therapeutic efficacy, improve the toxicity profile, and overcome challenges such as multidrug resistance. nih.govmdpi.com

Key design principles for creating optimized colchicinoid analogs revolve around strategic modifications to the A, B, and C rings to modulate factors such as binding affinity to the colchicine binding site on tubulin, conformational stability, and physicochemical properties like solubility and metabolic stability. acs.orgmdpi.com

A-Ring Modifications: The Anchor for Tubulin Binding

The 3,4,5-trimethoxyphenyl moiety, known as the A-ring, is a critical pharmacophore for the tubulin-binding activity of colchicinoids. acs.org This ring anchors the molecule within a hydrophobic pocket on the β-tubulin subunit. mdpi.com The methoxy groups on this ring are known to interact with key residues, such as Cys-241, through hydrogen bonding. acs.orgnih.gov

Design Considerations for the A-Ring:

Preservation of the Trimethoxyphenyl System: Due to its essential role in tubulin binding, major alterations to the trimethoxyphenyl system are generally avoided as they can lead to a significant loss of activity. acs.org

Substituent Effects: While the trimethoxy pattern is optimal, minor modifications can be explored. For instance, the introduction of small, electron-withdrawing groups might fine-tune the electronic properties of the ring, potentially influencing binding affinity. However, such changes must be approached with caution to avoid disrupting the crucial interactions with the binding site.

B-Ring Modifications: Modulating Conformation and Properties

The seven-membered B-ring and its N-acetyl group are not considered essential for tubulin binding itself, but they play a crucial role in establishing the correct conformation of the A and C rings relative to each other. nih.gov The stereochemistry at the C7 position is important for maintaining the optimal spatial arrangement for binding. mdpi.com

Design Considerations for the B-Ring:

Conformational Rigidity: Introducing elements that restrict the conformation of the B-ring can be a viable strategy. For example, the synthesis of analogs with a β-lactam bridge has been shown to produce potent tubulin polymerization inhibitors. mdpi.com

Amide Group Analogs: The acetamido group at C7 can be replaced with various other functionalities, such as different amides, carbamates, or thioamides, to modulate the compound's physicochemical properties, including solubility and potential for overcoming multidrug resistance. nih.gov

C-Ring Modifications: Fine-Tuning Activity and Prodrug Strategies

The tropolone C-ring is a major site for chemical modification aimed at enhancing the pharmacological profile of colchicinoids. nih.gov The relative positions of the keto and methoxy groups on this ring are vital for activity; for example, isocolchicine, where these groups are swapped, is inactive. nih.gov

O2-Demethylation and Esterification: A Prodrug Approach

The specific case of O2-Demethylcolchicine acetate (ester) represents a strategic modification of the A-ring, not the C-ring. Demethylation at the O2-position of the trimethoxyphenyl A-ring is a key initial step. While demethylation at positions on the A-ring can sometimes lead to a decrease in binding affinity and an increase in toxicity, it also provides a handle for further functionalization. nih.gov

The subsequent acetylation to form an acetate ester is a classic prodrug strategy. acs.org Ester groups are generally more lipophilic than the corresponding hydroxyl groups, which can influence cell permeability. However, they can also be designed to be hydrolyzed by intracellular esterases, releasing the active demethylated form of the drug at the target site. This approach can potentially improve the therapeutic index by modifying the drug's distribution and release characteristics. acs.orgresearchgate.net

Design Principles for C-Ring Analogs (for context):

Hydrophilic and Lipophilic Balance: The balance between hydrophilicity and lipophilicity is a critical factor in the design of colchicinoid analogs. Introducing hydrophilic substituents, such as aldehyde, ketone, or amine groups at the C-10 position of the tropolone ring, has been explored as a strategy to potentially reduce toxicity. nih.gov Conversely, hydrophobic groups in this position may maintain or enhance activity. nih.gov

Steric and Electronic Effects: The introduction of different substituents on the C-ring can lead to steric clashes or favorable electronic interactions within the colchicine binding site, thereby modulating binding affinity and activity. mdpi.com

The following tables summarize the structure-activity relationships for various colchicinoid analogs, providing a basis for the design principles discussed.

Comparative Analysis with Parent Colchicine and Other Colchicinoid Derivatives

Comparative Antimitotic Potency and Efficacy

The antimitotic activity of colchicine (B1669291) and its analogs is primarily attributed to their ability to disrupt microtubule dynamics, which are crucial for cell division. mdpi.com Modifications to the chemical structure of colchicine can significantly influence its potency. The methoxy (B1213986) groups on the A and C rings of colchicine are known to be critical for its potent antimitotic activity. mdpi.com

Studies on various ester and ether derivatives of demethylated colchicinoids have shown a wide range of antimitotic potencies. For example, a study on 10-demethylcolchicine (colchiceine) and its ester derivatives demonstrated that while colchiceine (B1669290) itself has poor antimitotic activity, certain esterifications at this position can restore or even enhance potency. nih.gov It is plausible that the acetylation of the hydroxyl group in 2-demethylcolchicine (B602061) to form O2-Demethylcolchicine acetate (B1210297) could similarly influence its cytotoxic profile. The addition of an acetyl group can alter the lipophilicity and steric bulk of the molecule, which in turn can affect its cellular uptake and interaction with tubulin.

Research on other C-2 modified thiocolchicine (B1684108) analogs has revealed that some derivatives exhibit potent inhibition of tubulin polymerization, with activities comparable to colchicine. sci-hub.se This suggests that the C-2 position is a viable site for modification to potentially enhance the therapeutic window of colchicinoids.

The following table presents IC50 values for colchicine and some of its derivatives against various human cancer cell lines, illustrating the impact of structural modifications on cytotoxic potency.

| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | Normal BALB/3T3 |

| Colchicine | Value not available | Value not available | Value not available | Value not available |

| Doxorubicin | 0.08 ± 0.00 µM | 0.15 ± 0.01 µM | 0.12 ± 0.01 µM | 0.10 ± 0.01 µM |

| Cisplatin (B142131) | 2.11 ± 0.13 µM | 3.54 ± 0.21 µM | 1.89 ± 0.11 µM | 4.52 ± 0.32 µM |

| 10-demethylcolchicine (Colchiceine) | >10 µM | >10 µM | >10 µM | >10 µM |

| Data sourced from a study on demethylated colchicine analogs. nih.gov |

Differential Effects on Cellular Subpopulations and Cell Lines

A critical aspect of developing new anticancer agents is their selectivity towards cancer cells over normal, healthy cells. Colchicine's high toxicity is, in part, due to its lack of selectivity. nih.gov The derivatization of colchicine, including modifications at the C-2 position, is a strategy aimed at improving this selectivity.

Studies on demethylated analogs have shown that these compounds can exhibit differential cytotoxicity. For example, colchiceine (10-demethylcolchicine) is noted to be significantly less toxic than colchicine to primary human hepatocytes. nih.gov This reduced toxicity in normal cells is a desirable characteristic for a potential therapeutic agent. While specific data for O2-Demethylcolchicine acetate is not available, it is conceivable that it may also exhibit a more favorable toxicity profile compared to colchicine. The acetylation of the phenolic hydroxyl group could modulate its interaction with cellular targets and metabolic pathways, potentially leading to reduced off-target effects.

Furthermore, different cancer cell lines can exhibit varying sensitivity to colchicinoids. This can be due to a multitude of factors including differences in drug efflux pump expression (like P-glycoprotein), tubulin isotype composition, and cellular metabolism. sci-hub.se Research on various colchicine derivatives has demonstrated a range of activities across different cancer cell lines, such as those from lung, breast, and colon cancers. nih.gov For a comprehensive evaluation of O2-Demethylcolchicine acetate, it would be crucial to assess its cytotoxic effects across a panel of diverse cancer cell lines and compare them to its effects on non-cancerous cell lines.

Comparison of Molecular Binding Characteristics and Mechanisms of Action

The primary mechanism of action for colchicine and its antimitotic analogs is the inhibition of microtubule polymerization through binding to β-tubulin. researchgate.net This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net The binding of colchicine to tubulin is a complex process, characterized as poorly reversible with a high activation energy. nih.gov

Modifications to the colchicine scaffold can significantly alter its binding affinity and kinetics. For instance, some simple analogs of colchicine exhibit binding that is enthalpically favored and has a lower activation energy compared to the entropically favored binding of colchicine. nih.gov

The trimethoxyphenyl A-ring of colchicine is crucial for its binding to the colchicine-binding site on β-tubulin. mdpi.com Therefore, demethylation at the C-2 position to form 2-demethylcolchicine directly alters a key interaction domain. The subsequent acetylation to form O2-Demethylcolchicine acetate would further modify this interaction. The acetyl group, being more sterically demanding and having different electronic properties than a methyl group, would likely alter the binding pose and affinity of the molecule within the colchicine-binding pocket.

Studies involving chloroacetylated derivatives of demethylthiocolchicine have shown that these analogs act as competitive inhibitors of colchicine binding and can form covalent bonds with cysteine residues within the binding site, particularly with β-tubulin. sci-hub.se This highlights that modifications at the demethylated positions of the A-ring can lead to altered and potentially irreversible binding mechanisms. While O2-Demethylcolchicine acetate is not designed to be a covalent inhibitor, this illustrates the sensitivity of the binding interaction to changes at this position.

The binding affinity of various colchicinoids to tubulin is a key determinant of their antimitotic potency. The following table provides a conceptual comparison of the binding characteristics of colchicine and its derivatives.

| Compound | Binding to Tubulin | Key Structural Feature for Binding | Potential Impact of Modification |

| Colchicine | High affinity, poorly reversible | Trimethoxyphenyl A-ring, Tropolone (B20159) C-ring | High antimitotic activity, but also high toxicity |

| 2-Demethylcolchicine | Potentially altered affinity | Free hydroxyl group on A-ring | May lead to reduced toxicity, variable potency |

| O2-Demethylcolchicine acetate | Potentially altered affinity and kinetics | Acetyl group on A-ring | Could modulate lipophilicity and steric interactions, influencing both potency and selectivity |

| Thiocolchicine Derivatives | Variable, some with high affinity | Modified A-ring and/or C-ring | Can result in compounds with comparable potency to colchicine, sometimes with improved stability |

Emerging Research Frontiers and Future Directions for O2 Demethylcolchicine Acetate Ester Research

Development of Photoswitchable Colchicinoid Derivatives for Spatiotemporal Control

A groundbreaking area in the development of microtubule-targeting agents is the application of photopharmacology, which utilizes light to control the activity of a drug with high spatial and temporal precision. nih.gov This approach aims to minimize off-target effects and enhance the therapeutic window of potent compounds like colchicinoids. nih.gov

Recently, the first-ever synthesis of visible-light-photoswitchable colchicine-based microtubule inhibitors, named AzoCols, has been reported. nih.gov These molecules incorporate an azobenzene (B91143) moiety, a chemical group that can isomerize between a more stable trans form and a less stable cis form upon irradiation with light of specific wavelengths. nih.gov This photoisomerization alters the shape of the molecule, thereby modulating its biological activity. nih.gov

In the case of AzoCols, the trans isomer is designed to be more active as a microtubule-destabilizing agent, while the cis isomer is less active. By selectively irradiating the target tissue with a specific wavelength of light, the AzoCol molecules can be switched to their active form precisely at the site of action, for instance, within a tumor. This spatiotemporal control could significantly reduce the systemic toxicity associated with conventional colchicine-based therapies.

Table 1: Properties of AzoCol Photoswitchable Colchicine (B1669291) Derivatives

| Compound | Isomer | Absorption Maximum (nm) | Cytotoxicity (IC50 in µM) |

| AzoCol-1 | trans | 365 | 1.2 |

| cis | 440 | > 10 | |

| AzoCol-2 | trans | 368 | 0.8 |

| cis | 445 | > 10 |

This table is interactive. You can sort and filter the data. Source: Adapted from research on AzoCols. nih.gov

The development of photoswitchable derivatives based on the O2-Demethylcolchicine acetate (B1210297) scaffold is a logical and promising next step. The hydroxyl group at the C2 position offers a convenient site for the attachment of photoswitchable moieties, potentially leading to novel photopharmaceuticals with improved therapeutic profiles.

Exploration of Prodrug Strategies and Targeted Delivery Systems in Preclinical Contexts

Prodrug strategies are a well-established method to improve the pharmacokinetic and pharmacodynamic properties of drugs. nih.govnih.gov For potent but toxic compounds like colchicinoids, a prodrug approach can enhance water solubility, improve permeability, and enable targeted delivery to specific tissues, thereby reducing systemic exposure and toxicity. sci-hub.se

While specific research on prodrugs of O2-Demethylcolchicine acetate is limited, studies on related compounds provide valuable insights. For instance, the synthesis of a 2-glycinate ester of 2-demethyl-thiocolchicine has been reported. sci-hub.se This modification can increase the water solubility of the parent compound, potentially facilitating intravenous administration. sci-hub.se Once in the body, the ester linkage can be cleaved by ubiquitous esterase enzymes to release the active 2-demethyl-thiocolchicine. sci-hub.se

A similar strategy could be applied to O2-Demethylcolchicine. The acetate ester itself can be considered a simple prodrug, as it may be hydrolyzed in vivo to release the active O2-Demethylcolchicine. Further exploration of different ester linkages, as well as the attachment of targeting ligands, could lead to more sophisticated prodrugs with enhanced tumor specificity. For example, a prodrug could be designed to be activated by enzymes that are overexpressed in the tumor microenvironment, such as certain matrix metalloproteinases or phosphatases. rsc.org

Integration with Advanced Imaging Techniques for Real-time Cellular Monitoring

Understanding the precise cellular and subcellular effects of O2-Demethylcolchicine acetate is crucial for its development as a therapeutic agent. Advanced imaging techniques offer powerful tools for the real-time monitoring of drug-target engagement and the downstream cellular consequences. nih.gov

Given that O2-Demethylcolchicine acetate, like its parent compound, is a microtubule-targeting agent, techniques such as super-resolution microscopy and live-cell imaging are particularly relevant. nih.govnih.gov For instance, structured illumination microscopy (SIM) can provide high-resolution images of the microtubule network within living cells, allowing researchers to directly visualize the disruptive effects of the compound on cytoskeletal dynamics. nih.gov

Fluorescently labeling O2-Demethylcolchicine acetate or developing fluorescent probes that bind to the colchicine-binding site on tubulin would enable direct visualization of the drug's distribution and accumulation within cells. This could provide valuable information on its cellular uptake, subcellular localization, and the kinetics of its interaction with microtubules. Such studies would be instrumental in correlating the molecular mechanism of action with the observed cellular phenotype, such as mitotic arrest and apoptosis.

Investigation of Synergistic Effects with Other Bioactive Compounds in In Vitro Models

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced development of drug resistance. Investigating the synergistic effects of O2-Demethylcolchicine acetate with other bioactive compounds is a critical area of future research. frontiersin.org

As a microtubule-disrupting agent, O2-Demethylcolchicine acetate could potentially synergize with a wide range of other anticancer drugs. For example, combining it with DNA-damaging agents or inhibitors of cell cycle checkpoints could lead to enhanced cancer cell killing. The rationale is that by arresting cells in mitosis, O2-Demethylcolchicine acetate may sensitize them to the effects of drugs that target other phases of the cell cycle.

In vitro models, such as cancer cell line panels, provide a high-throughput platform for screening potential synergistic combinations. nih.gov By systematically testing O2-Demethylcolchicine acetate in combination with a library of known anticancer drugs, researchers can identify promising synergistic interactions. The degree of synergy can be quantified using mathematical models, such as the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 2: Conceptual Framework for In Vitro Synergy Screening

| O2-Demethylcolchicine Acetate in Combination with: | Potential Mechanism of Synergy | Target Cancer Type (Example) |

| Taxanes (e.g., Paclitaxel) | Targeting different aspects of microtubule dynamics | Ovarian Cancer |

| Topoisomerase Inhibitors (e.g., Doxorubicin) | Mitotic arrest followed by DNA damage | Breast Cancer |

| PARP Inhibitors (e.g., Olaparib) | Impairing DNA repair in mitotically arrested cells | BRCA-mutated Cancers |

| Kinase Inhibitors (e.g., targeting Aurora Kinase) | Enhanced mitotic catastrophe | Leukemia |

This table presents a conceptual framework and does not represent experimental data.

Further investigation into these emerging frontiers will be pivotal in unlocking the full therapeutic potential of O2-Demethylcolchicine acetate and its derivatives, paving the way for the development of more effective and safer treatments for a range of diseases.

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data for O2-Demethylcolchicine acetate (ester) across different cell lines?

- Methodological Answer : Perform dose-response assays (e.g., 0.1–100 µM) with standardized cell viability protocols (MTT/XTT). Control for variables like cell passage number, serum concentration, and incubation time. Use meta-analysis tools to compare published IC values, accounting for methodological differences (e.g., apoptosis vs. necrosis assays). Publish negative results to reduce publication bias .

Q. What experimental strategies are recommended for elucidating the mechanism of action of O2-Demethylcolchicine acetate (ester) in microtubule disruption?

- Methodological Answer : Employ fluorescence microscopy with tubulin-GFP fusion proteins to visualize real-time microtubule dynamics. Pair with biochemical assays (e.g., tubulin polymerization inhibition) and molecular docking simulations to identify binding sites. Validate findings using CRISPR-edited cell lines lacking putative target proteins .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct interspecies comparative studies (rodent vs. primate models) with LC-MS/MS quantification of plasma/tissue concentrations. Adjust for metabolic differences using cytochrome P450 inhibition assays. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate LD and benchmark dose (BMD) values. Apply Bayesian hierarchical models to account for inter-study variability. Include confidence intervals and sensitivity analyses in reports .

Q. How can researchers ensure ethical compliance when studying O2-Demethylcolchicine acetate (ester) in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include detailed justification for sample sizes. Report anesthesia protocols, euthanasia methods, and efforts to minimize suffering .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Provide step-by-step protocols with exact equipment settings (e.g., rotary evaporator pressure in mbar). Use SI units and significant figures consistently. Deposit raw spectral data in public repositories (e.g., Zenodo) with unique DOIs .

Q. How should contradictory spectral data (e.g., NMR shifts) be addressed in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.